molecular formula C17H24N2O5 B14772047 benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate

benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate

Cat. No.: B14772047
M. Wt: 336.4 g/mol
InChI Key: DEKGTVUXYXDFAH-UHFFFAOYSA-N
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Description

Benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate is a complex organic compound with a unique bicyclic structure. It is primarily used as a chiral building block in asymmetric synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate typically involves a multi-step process. One common method includes the reaction of benzyl chloroformate with the corresponding amine under basic conditions to form the carbamate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for high-affinity binding to these targets, leading to inhibition or activation of various biochemical pathways. The exact mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • N-benzyl-N-methylcarbamate
  • N-benzyl-N-ethylcarbamate

Uniqueness

Benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate is unique due to its bicyclic structure, which imparts specific stereochemical properties that are not present in simpler carbamates. This uniqueness makes it particularly valuable in asymmetric synthesis and other applications requiring high stereoselectivity .

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate

InChI

InChI=1S/C17H24N2O5/c1-12(18)14(17-22-9-16(2,10-23-17)11-24-17)19-15(20)21-8-13-6-4-3-5-7-13/h3-7,12,14H,8-11,18H2,1-2H3,(H,19,20)

InChI Key

DEKGTVUXYXDFAH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C12OCC(CO1)(CO2)C)NC(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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